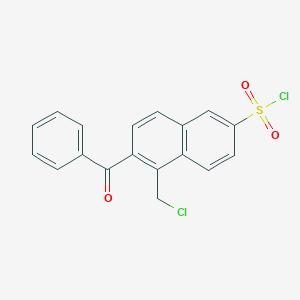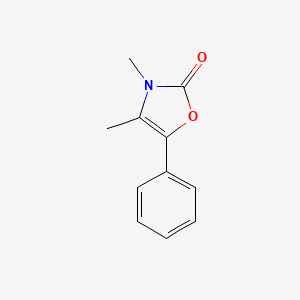![molecular formula C18H16N2O3 B14639903 4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)- CAS No. 52589-77-2](/img/structure/B14639903.png)
4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with o-tolualdehyde in the presence of an acid catalyst to form the quinazolinone core. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Mécanisme D'action
The mechanism of action of (4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anticonvulsant and antimalarial activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone share structural similarities with (4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate.
Tetracyclic Quinoline Derivatives: These compounds also exhibit similar biological activities and are studied for their potential therapeutic applications.
Uniqueness
What sets (4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate apart is its specific substitution pattern and the presence of the methyl acetate group.
Propriétés
Numéro CAS |
52589-77-2 |
|---|---|
Formule moléculaire |
C18H16N2O3 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]methyl acetate |
InChI |
InChI=1S/C18H16N2O3/c1-12-7-3-6-10-16(12)20-17(11-23-13(2)21)19-15-9-5-4-8-14(15)18(20)22/h3-10H,11H2,1-2H3 |
Clé InChI |
WEOHSYXMUZOVHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)









![Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-](/img/structure/B14639880.png)
![4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14639881.png)

![N-[2-(Methylamino)-5-nitrophenyl]acetamide](/img/structure/B14639888.png)
